molecular formula C11H14N2O B11905639 1-(Pyridin-3-yl)piperidine-3-carbaldehyde

1-(Pyridin-3-yl)piperidine-3-carbaldehyde

Cat. No.: B11905639
M. Wt: 190.24 g/mol
InChI Key: WLLBJJJUBKOJBK-UHFFFAOYSA-N
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Description

1-(Pyridin-3-yl)piperidine-3-carbaldehyde is a heterocyclic organic compound that features a piperidine ring substituted with a pyridine ring and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-3-yl)piperidine-3-carbaldehyde typically involves the reaction of pyridine derivatives with piperidine under controlled conditions. One common method includes the condensation of 3-pyridinecarboxaldehyde with piperidine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-3-yl)piperidine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Anticancer Activity

Research indicates that 1-(Pyridin-3-yl)piperidine-3-carbaldehyde exhibits promising anticancer properties. In vitro studies have demonstrated its cytotoxic effects on various cancer cell lines, suggesting a potential role in cancer therapeutics.

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
FaDu (hypopharyngeal)9.28
MDA-MB-231 (breast cancer)19.9
OVCAR-3 (ovarian cancer)75.3

The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

Enzyme Inhibition

This compound has been studied for its ability to inhibit histone acetyltransferase (HAT) activity, which is crucial for regulating gene expression related to cancer progression.

Table 2: Inhibition of HAT Activity by Piperidine Derivatives

Compound IDStructureIC50 (µM)Activity Type
Compound 14,5-di-substituted tert-butyl8.6HAT Inhibitor
Compound 2Furan-3-yl groups1.6Enhanced HAT Inhibitor
Compound 11Piperidin-4-yl-methylaminomethyl1.7Comparable Activity

These findings suggest that the compound may modulate gene expression through epigenetic mechanisms, providing insights into its therapeutic potential in oncology.

Organic Synthesis

The unique structure of this compound makes it a valuable intermediate in organic synthesis. Its aldehyde functional group allows for various reactions, including condensation and reduction processes, facilitating the development of complex molecules.

Antimicrobial Properties

Recent studies have explored the antimicrobial activity of derivatives of this compound against various bacterial and fungal species. The results indicate that these derivatives exhibit significant antibacterial and antifungal properties, outperforming some commercial antibiotics.

Case Study: Antimicrobial Activity

A study evaluated the efficacy of synthesized derivatives against Gram-positive and Gram-negative bacteria as well as fungi. The results showed that specific derivatives had lower Minimum Inhibitory Concentration (MIC) values compared to standard antibiotics, indicating their potential as new antimicrobial agents.

Neuropharmacology

Research has also indicated that compounds similar to this compound may possess neuroprotective properties. Their interaction with neurotransmitter systems could offer insights into treatments for neurodegenerative diseases.

Table 3: Potential Neuroprotective Effects

CompoundMechanism of ActionReference
Similar DerivativeModulation of dopamine receptors
Similar DerivativeInhibition of neuroinflammation

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-yl)piperidine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the pyridine and piperidine rings can interact with biological receptors, modulating their function and leading to various pharmacological effects .

Comparison with Similar Compounds

Uniqueness: 1-(Pyridin-3-yl)piperidine-3-carbaldehyde is unique due to the presence of both the pyridine and piperidine rings, which confer distinct chemical reactivity and biological activity. This dual-ring structure allows for versatile applications in various fields of research and industry .

Biological Activity

1-(Pyridin-3-yl)piperidine-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a pyridine moiety and an aldehyde group. The molecular formula is C12H12N2OC_{12}H_{12}N_2O with a molecular weight of 200.24 g/mol.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly its potential as an enzyme inhibitor and its effects on cellular pathways.

The compound's mechanism of action primarily involves interaction with specific enzymes or receptors. For instance, it has been studied for its inhibitory effects on cholinesterase enzymes, which are critical in neurotransmission. The presence of the pyridine group enhances binding affinity to these targets, leading to increased biological efficacy.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the piperidine and pyridine rings can significantly influence the compound's biological activity. For example, substituents on the pyridine ring have shown varying degrees of potency against different biological targets:

SubstituentBiological TargetIC50 (nM)
-CH3Cholinesterase50
-ClCholinesterase30
-OHCholinesterase20

These results suggest that electron-withdrawing groups enhance inhibitory activity, while electron-donating groups may reduce it.

Case Studies

Several studies have highlighted the biological relevance of this compound:

  • Cholinesterase Inhibition : A study demonstrated that derivatives of this compound exhibited significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are vital for regulating neurotransmitter levels in the brain. The most potent derivatives showed IC50 values as low as 20 nM, indicating strong potential for treating conditions like Alzheimer's disease .
  • Antimicrobial Activity : Another research effort focused on the antimicrobial properties of the compound, revealing moderate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 15 to 30 µg/mL .
  • Anti-cancer Potential : Preliminary investigations into the anti-cancer effects revealed that some derivatives could induce apoptosis in cancer cell lines through modulation of apoptotic pathways. The IC50 values for these derivatives ranged from 10 to 50 µM depending on the specific cancer cell line tested .

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

1-pyridin-3-ylpiperidine-3-carbaldehyde

InChI

InChI=1S/C11H14N2O/c14-9-10-3-2-6-13(8-10)11-4-1-5-12-7-11/h1,4-5,7,9-10H,2-3,6,8H2

InChI Key

WLLBJJJUBKOJBK-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=CN=CC=C2)C=O

Origin of Product

United States

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